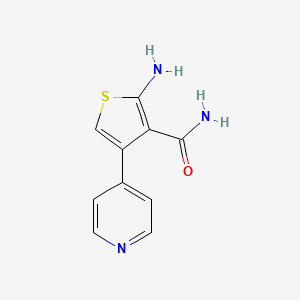

2-Amino-4-pyridin-4-yl-thiophene-3-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-4-pyridin-4-yl-thiophene-3-carboxylic acid amide” is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.27 . It is used for research purposes .

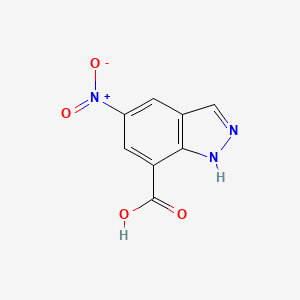

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a pyridine ring via a carboxamide group . The exact structure can be represented as C1=CN=CC=C1C2=CSC(=C2C(=O)N)N .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of new amide derivatives, including those structurally related to 2-amino-4-pyridin-4-yl-thiophene-3-carboxylic acid amide, highlights the diverse synthetic approaches and the importance of these compounds in coordination chemistry. Kwiatek et al. (2017) detailed the synthesis of four new pyridine amide derivatives through amide coupling, demonstrating their potential ability for metal ion coordination due to their enhanced structural features. This synthesis provides a foundation for exploring the chemical properties and applications of similar amide derivatives in various scientific fields, including material science and coordination chemistry (Kwiatek et al., 2017).

Versatility as Synthons in Heterocyclic Chemistry

El-Meligie et al. (2020) utilized 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. This work underscores the significance of thiophene-amide compounds as key intermediates in the synthesis of complex heterocyclic structures, potentially contributing to the development of new materials and pharmaceuticals (El-Meligie et al., 2020).

Catalytic Applications in Amide Bond Formation

Research into the catalytic synthesis of amides from carboxylic acids and amines has demonstrated the potential of compounds similar to this compound in facilitating efficient and selective amide bond formation. Ishihara and Lu (2016) highlighted the use of arylboronic acid and DMAPO in the dehydrative condensation of carboxylic acids and amines, offering an efficient methodology that could be applied to the synthesis of complex amides, including drug candidates (Ishihara & Lu, 2016).

Antimicrobial Activity

Patel et al. (2011) explored the synthesis of new pyridine derivatives, including amide compounds, to evaluate their antimicrobial activity. This research indicates the potential of thiophene-amide derivatives in contributing to the development of new antimicrobial agents, highlighting their relevance in medical chemistry and pharmaceutical research (Patel et al., 2011).

Photophysical Properties and Analytical Applications

The synthesis and characterization of organosilatranes coupled with aromatic moieties through amide linkage, as studied by Singh et al. (2015), reveal the photophysical properties of these compounds. Their potential for metal ion binding suggests applications in analytical chemistry and sensor technology, where similar amide derivatives could be utilized for detecting and quantifying metal ions (Singh et al., 2015).

Properties

IUPAC Name |

2-amino-4-pyridin-4-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-9(14)8-7(5-15-10(8)12)6-1-3-13-4-2-6/h1-5H,12H2,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVMVQHZSNTRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)

![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)